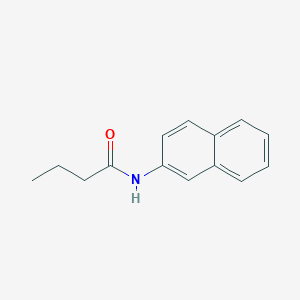

Butyramide, N-2-naphthyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyramide, N-2-naphthyl- is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

The exact mass of the compound Butyramide, N-2-naphthyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butyramide, N-2-naphthyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyramide, N-2-naphthyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antipyretic and Anti-inflammatory Properties

Research indicates that derivatives of naphthalene, including butyramide, N-2-naphthyl-, exhibit significant antipyretic and anti-inflammatory activities. For instance, certain naphthalene derivatives have been documented to possess analgesic effects, making them potential candidates for pain relief medications .

Anticancer Activity

Recent studies have explored the anticancer properties of naphthalene derivatives. For example, compounds structurally related to butyramide have shown promising results in inhibiting the proliferation of various cancer cell lines and inducing apoptosis. These findings suggest that butyramide, N-2-naphthyl- could be developed as a lead compound in cancer therapy .

Synthesis of New Derivatives

Butyramide, N-2-naphthyl- serves as a precursor in the synthesis of more complex naphthalene derivatives. The ability to modify the naphthalene core allows for the exploration of new chemical entities with enhanced biological activities. For instance, researchers have synthesized various substituted naphthalene derivatives through reactions involving butyramide as a starting material .

Fragment-Based Drug Discovery

In the context of drug discovery, butyramide, N-2-naphthyl- can be utilized in fragment-based screening approaches. This method involves identifying small molecule fragments that bind to target proteins, which can then be optimized into more potent drugs. The structural characteristics of butyramide make it suitable for such applications due to its ability to interact with diverse biological targets .

Safety and Efficacy Assessments

Toxicological assessments are crucial for understanding the safety profile of compounds like butyramide, N-2-naphthyl-. Studies have indicated that while some naphthalene derivatives exhibit beneficial pharmacological effects, they may also pose certain risks depending on their chemical structure and dosage . This necessitates thorough evaluation before clinical application.

Data Tables

Case Studies

- Anticancer Activity : A study conducted on a series of naphthalene derivatives demonstrated that modifications to the butyramide structure resulted in compounds with enhanced anticancer properties. Specifically, one derivative showed an IC50 value significantly lower than that of traditional chemotherapeutics, indicating its potential as a more effective treatment option .

- Fragment-Based Screening : In a study utilizing fragment-based drug discovery techniques, researchers successfully identified several protein interactions involving butyramide derivatives, leading to the development of new ligands with improved efficacy against targeted proteins involved in disease pathways .

Eigenschaften

CAS-Nummer |

69833-23-4 |

|---|---|

Molekularformel |

C14H15NO |

Molekulargewicht |

213.27 g/mol |

IUPAC-Name |

N-naphthalen-2-ylbutanamide |

InChI |

InChI=1S/C14H15NO/c1-2-5-14(16)15-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3,(H,15,16) |

InChI-Schlüssel |

ZAKNXUSPSUTULS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Kanonische SMILES |

CCCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Key on ui other cas no. |

69833-23-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.